1-(3-Ethyloxetan-3-yl)piperazine
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Overview
Description
“1-(3-Ethyloxetan-3-yl)piperazine” is a chemical compound with the CAS Number: 1903713-56-3 . It has a molecular weight of 170.25 . This compound is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C9H18N2O/c1-2-9(7-12-8-9)11-5-3-10-4-6-11/h10H,2-8H2,1H3 . This indicates that the compound consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives are diverse and complex. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Other reactions include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 170.25 . Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not explicitly mentioned in the search results .Scientific Research Applications
Dopamine Receptor Interaction
Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, a category which includes compounds similar to "1-(3-Ethyloxetan-3-yl)piperazine", have been tested for their affinity to dopamine binding sites in rat corpus striatum membrane preparations. Studies have shown that certain substitutions on the piperazine derivatives can significantly enhance their ability to displace dopamine from its binding sites, indicating a potential for research into dopaminergic activity and related pharmacological applications (P. V. D. Zee & W. Hespe, 1985).
Novel Insecticides Development
Research has explored the use of piperazine derivatives as lead compounds for new insecticides with novel modes of action. The design, synthesis, and evaluation of these compounds have shown growth-inhibiting activities or larvicidal activities against certain pests, suggesting their potential in agricultural applications (M. Cai et al., 2010).
Antimicrobial and Antifungal Activities
Piperazine derivatives have been synthesized and characterized for their in vitro antimicrobial studies. Some synthesized compounds exhibited excellent antibacterial and antifungal activities, compared to standard drugs, highlighting their potential in developing new antimicrobial agents (R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).
Antidepressant and Antianxiety Activities
A novel series of piperazine compounds have been synthesized and tested for antidepressant and antianxiety activities in animal models. Results indicate these compounds can significantly reduce immobility times and show significant antianxiety activity, suggesting a potential for therapeutic applications in treating depression and anxiety (J. Kumar et al., 2017).
HIV-1 Reverse Transcriptase Inhibitors
Research into bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors has led to the discovery of compounds with significantly potent activity. These findings support the potential of piperazine derivatives in the development of new treatments for HIV-1 (D. Romero et al., 1994).
Mechanism of Action
While the specific mechanism of action for “1-(3-Ethyloxetan-3-yl)piperazine” is not explicitly mentioned in the search results, piperazine compounds in general are known to mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Properties
IUPAC Name |
1-(3-ethyloxetan-3-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-9(7-12-8-9)11-5-3-10-4-6-11/h10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAXMNUXMLBSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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